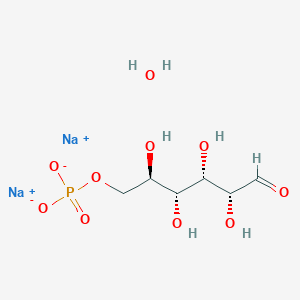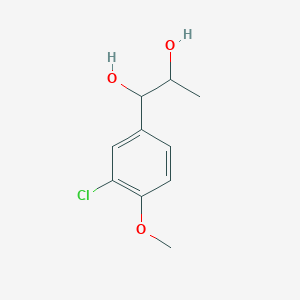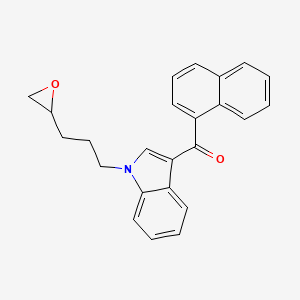
(±)-JWH 018 N-(3-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-JWH 018 N-(3-hydroxypentyl) metabolite is a potential metabolite of JWH 018. Monohydroxylation of the alkyl side chain of JWH 018 occurs through cytochrome P450 action, resulting in metabolites, like (±)-JWH 018 N-(3-hydroxypentyl) metabolite, that may be detectable in serum and, subsequently, in urine.
Wissenschaftliche Forschungsanwendungen
Metabolite Detection and Identification
- Gas chromatography-mass spectrometry (GC-MS) methods have been developed for detecting 'K2' metabolites, including (±)-JWH 018 N-(3-hydroxypentyl) metabolite, in urine. These methods provide comparable results to LC-MS/MS and are crucial for confirming the use of banned substances in the United States and Europe (Emerson et al., 2013).
Pharmacokinetic Studies
- In-depth pharmacokinetic analyses of JWH-018 and its metabolites, including the N-(3-hydroxypentyl) metabolite, have been conducted. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds (Toennes et al., 2017).
Metabolic Pathway Investigation
- Studies have identified the primary metabolic pathways and major metabolites of JWH-018, including the N-(3-hydroxypentyl) metabolite. This information is valuable for drug metabolism research and forensic toxicology (Hutter et al., 2013).
Toxicological Impact
- Research has been conducted on the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential health risks associated with these compounds (Couceiro et al., 2016).
Receptor Interaction Studies
- Investigations into how JWH-018 metabolites, including the N-(3-hydroxypentyl) variant, interact with cannabinoid receptors are essential for understanding their pharmacological effects. This research is particularly relevant for developing therapeutic interventions (Seely et al., 2012).
Eigenschaften
Produktname |
(±)-JWH 018 N-(3-hydroxypentyl) metabolite |
|---|---|
Molekularformel |
C24H23NO2 |
Molekulargewicht |
357.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-18(26)14-15-25-16-22(20-11-5-6-13-23(20)25)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18,26H,2,14-15H2,1H3 |
InChI-Schlüssel |
VSFMJFFDYLVSBU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCC(O)CC)C2=C1C=CC=C2)C3=CC=CC4=C3C=CC=C4 |
Synonyme |
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine](/img/structure/B1158352.png)
